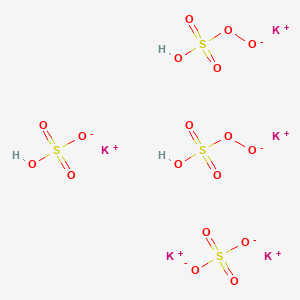

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate is a chemical compound with the molecular formula H3K5O18S4 . It is also known by other names such as OXONE ®, monopersulfate compound, and Potassium peroxymonosulfate sulfate .

Molecular Structure Analysis

The molecular structure of this compound is complex. It consists of five potassium atoms, three hydrogen atoms, eighteen oxygen atoms, and four sulfur atoms . The InChI representation of the molecule isInChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6 (2,3)4;2*1-5 (2,3)4/h;;;;;2*1H, (H,2,3,4);2* (H2,1,2,3,4)/q5*+1;;;;/p-5 . Physical And Chemical Properties Analysis

The molecular weight of Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate is 614.8 g/mol . It has 3 hydrogen bond donors and 18 hydrogen bond acceptors . The exact mass of the compound is 613.6387554 g/mol .Scientific Research Applications

Catalyst in Organic Reactions

Pentapotassium hydrogen sulfate: serves as an efficient catalyst in various organic reactions . It is valued for its non-toxicity, eco-friendliness, and high reactivity. This compound facilitates organic transformations, yielding products with excellent selectivity and yield. Its solid form makes it easy to handle, contributing to safer and more sustainable chemical processes.

Optical Recognition of Hydrogen Sulfate Ions

The oxido hydrogen sulfate component is crucial in the development of colorimetric and fluorimetric sensors for HSO₄⁻ ions . These sensors are based on hydrogen-bond-driven proton transfer mechanisms, enabling the optical detection of hydrogen sulfate ions. Such advancements are significant for both physiological and environmental monitoring.

Advanced Oxidation Processes

Sulfate radicals: , derived from compounds like pentapotassium hydrogen sulfate , are employed in advanced oxidation processes (AOPs) . These radicals are involved in the degradation of organic pollutants, offering rapid reaction times and efficient treatment. AOPs are instrumental in water treatment and environmental remediation efforts.

Environmental Remediation

The sulfate component of the compound is utilized in environmental engineering applications . Sulfate radicals generated from this compound can be activated by various nanomaterials, leading to innovative solutions for environmental cleanup, including the removal of persistent organic pollutants from water bodies.

Biomedical Applications

In the biomedical field, sulfate radicals are used for their antimicrobial and antitumor properties . The activation of sulfate radicals through nanotechnology has opened new avenues for treating diseases and disinfecting surfaces, highlighting the compound’s potential in healthcare.

Groundwater Remediation

Sulfate reduction: is a key process in groundwater remediation, where compounds like pentapotassium hydrogen sulfate play a role in mediating redox conditions . This process is essential for the in-situ treatment of contaminated groundwater, making it safer for consumption and reducing environmental hazards.

Mechanism of Action

Target of Action

The compound, also known as Potassium Peroxymonosulfate , is primarily used as an oxidizing agent . It is the potassium salt of peroxymonosulfuric acid . The primary targets of this compound are substances that can be oxidized, which includes a wide range of organic compounds in various applications .

Mode of Action

As an oxidizing agent, Potassium Peroxymonosulfate works by accepting electrons from other substances in a redox reaction . This results in the oxidation of the substance, which can lead to various changes depending on the specific substance and context .

Biochemical Pathways

The exact biochemical pathways affected by Potassium Peroxymonosulfate can vary widely depending on the specific application and the substances being oxidized . In general, oxidation reactions can result in the breakdown of complex organic molecules, the inactivation of pathogens, or the modification of chemical structures .

Pharmacokinetics

As a strong oxidizing agent, it is likely to react quickly and be transformed upon contact with biological tissues .

Result of Action

The results of Potassium Peroxymonosulfate’s action are primarily the effects of its oxidation reactions . These can include the breakdown of harmful organic compounds, the inactivation of pathogens, or the bleaching of stains . The exact results will depend on the specific substances being oxidized .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Potassium Peroxymonosulfate . Factors such as pH, temperature, and the presence of other substances can affect the rate and extent of its oxidation reactions . For example, it is commonly used in swimming pools to keep the water clear, thus allowing chlorine in pools to work to sanitize the water rather than clarify the water, resulting in less chlorine needed to keep pools clean .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate involves the reaction of potassium hydroxide with sulfuric acid followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "Potassium hydroxide", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve potassium hydroxide in water to form a solution.", "Step 2: Slowly add sulfuric acid to the solution while stirring.", "Step 3: Heat the mixture to 80-90°C and continue stirring for 1-2 hours.", "Step 4: Cool the mixture to room temperature and slowly add hydrogen peroxide while stirring.", "Step 5: Heat the mixture to 80-90°C and continue stirring for 1-2 hours.", "Step 6: Cool the mixture to room temperature and filter the resulting solid.", "Step 7: Wash the solid with water and dry it in a vacuum oven to obtain Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate." ] } | |

CAS RN |

70693-62-8 |

Molecular Formula |

H3K5O18S4 |

Molecular Weight |

614.8 g/mol |

IUPAC Name |

pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate |

InChI |

InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 |

InChI Key |

HJKYXKSLRZKNSI-UHFFFAOYSA-I |

SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Canonical SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard |

synonyms |

caroate oxone peroxymonosulfuric acid potassium salt potassium hydrogen persulfate potassium peroxomonosulfate potassium peroxymonosulfuric acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)

![(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol](/img/structure/B1253128.png)

![7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene](/img/structure/B1253129.png)

![1,2-Dihydronaphtho[2,1-b]furan](/img/structure/B1253133.png)

![4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B1253139.png)

![4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester](/img/structure/B1253145.png)

![(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1253148.png)